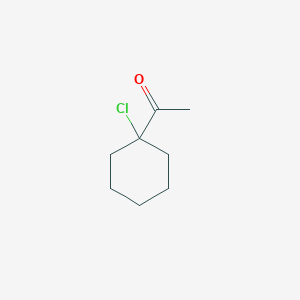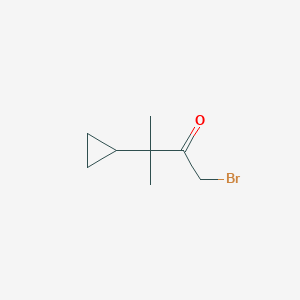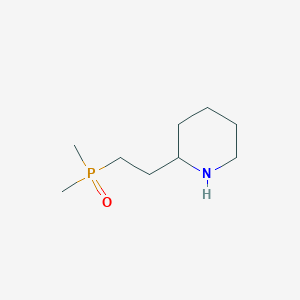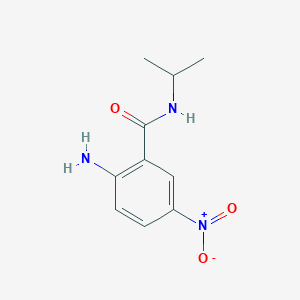
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxy group, and a hydroxypropyl group attached to a carbamate moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide, such as 3-ethoxy-1,2-epoxypropane. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the opening of the epoxide ring and the subsequent formation of the carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.
Scientific Research Applications
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a protecting group for amines in peptide synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate depends on its specific application. In general, the compound can act as a protecting group, temporarily masking reactive functional groups during chemical synthesis. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-hydroxypropyl)carbamate
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
- Tert-butyl (3-aminopropyl)carbamate
Uniqueness
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate is unique due to the presence of both an ethoxy group and a hydroxypropyl group, which provide distinct reactivity and functional properties compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(12)6-11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
InChI Key |
QWMCVEGRLRGWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)













